Ammonium perfluorononanoate

Fluorosurfactant Surface Tension Critical Micelle Concentration

Ammonium perfluorononanoate (APFN, CAS 4149-60-4) occupies a precise C9 performance niche that C8 (APFO) and C10 homologs cannot replicate. Its lower CMC (~9.6 mmol/L vs. 15–20 mmol/L for APFO) enables efficient fluoropolymer (PVDF) emulsification at reduced surfactant loadings, directly lowering post-polymerization purification costs. The ammonium counterion confers unique lamellar-to-nematic liquid crystalline phase behavior absent in sodium or potassium PFNA salts—critical for controlling polymer particle morphology. As the definitive LC-MS/MS reference standard (m/z 463→419), APFN is irreplaceable for resolving PFNA from co-eluting branched isomers in environmental and biological matrices. Select APFN for its specific C9 chain-length and counterion identity; do not substitute with a generic PFAS surfactant.

Molecular Formula C9H4F17NO2
Molecular Weight 481.11 g/mol
CAS No. 4149-60-4
Cat. No. B1196631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmmonium perfluorononanoate
CAS4149-60-4
Synonymsammonium perfluorononanoate
hexadecafluoro-nonanoic acid
perfluornonanoic acid
perfluorononanoate
Molecular FormulaC9H4F17NO2
Molecular Weight481.11 g/mol
Structural Identifiers
SMILESC(=O)(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)[O-].[NH4+]
InChIInChI=1S/C9HF17O2.H3N/c10-2(11,1(27)28)3(12,13)4(14,15)5(16,17)6(18,19)7(20,21)8(22,23)9(24,25)26;/h(H,27,28);1H3
InChIKeyORBBVPFDROYXQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ammonium Perfluorononanoate (CAS 4149-60-4): A C9 Fluorosurfactant for Specialized Industrial and Analytical Applications


Ammonium perfluorononanoate (APFN, CAS 4149-60-4) is an anionic fluorosurfactant with a nine-carbon perfluorinated chain and an ammonium counterion (C9F17CO2NH4, MW 481.11 g/mol) [1]. It is the ammonium salt of perfluorononanoic acid (PFNA). As a long-chain perfluoroalkyl acid (PFAS), APFN reduces aqueous surface tension to approximately 8.0 mmol/L and exhibits lyotropic liquid crystalline phase behavior in water [1]. The compound is classified as a Substance of Very High Concern (SVHC) under EU REACH due to its persistent, bioaccumulative, and toxic (PBT) and reproductive toxicity properties [2].

Why Ammonium Perfluorononanoate Cannot Be Substituted with Generic C8 or C10 PFAS Analogs


Ammonium perfluorononanoate (C9) occupies a narrow performance and toxicity profile that distinguishes it from both shorter-chain (C8) and longer-chain (C10) perfluorocarboxylate homologs. Chain length directly influences critical micelle concentration, surface activity, bioaccumulation potential, and acute toxicity [1][2]. Simply substituting APFN with ammonium perfluorooctanoate (APFO, C8) or perfluorodecanoate (C10) will alter surfactant efficiency, environmental fate, and mammalian hazard profiles. Furthermore, the ammonium counterion imparts distinct phase behavior and self-assembly characteristics compared to sodium or potassium salts of PFNA [1]. The quantitative evidence below demonstrates why APFN must be selected based on its specific C9 chain length and counterion identity rather than as a generic PFAS surfactant.

Quantitative Differentiation of Ammonium Perfluorononanoate from C8 and C10 Analogs


Surface Tension and Critical Micelle Concentration (CMC) Comparison of APFN vs. APFO

Ammonium perfluorononanoate (APFN) exhibits a surface tension of approximately 8.0 mmol/L at 25°C, as measured by the drop volume method in 0.1 M NH4Cl [1]. This value is lower than that reported for ammonium perfluorooctanoate (APFO, C8) under identical conditions, indicating that the C9 homolog achieves a given surface tension reduction at a lower bulk concentration. The critical micelle concentration (CMC) of APFN is approximately 9.6 mmol/L, compared to 15-20 mmol/L for APFO [2]. This quantifies APFN as a more efficient surfactant in aqueous systems, requiring roughly 40-50% less material to achieve micellization.

Fluorosurfactant Surface Tension Critical Micelle Concentration

Acute Inhalation Toxicity: APFN Exhibits Intermediate Hazard Between C8 and C10 Homologs

In a standardized 4-hour inhalation study in male rats, ammonium perfluorononanoate (APFN) demonstrated an LC50 of 820 mg/m³ [1]. This value positions APFN as moderately toxic via inhalation. Direct comparison shows that APFN is considerably less acutely toxic than the 10-carbon homologue, perfluoro-n-decanoic acid (PFDA, C10), but has toxicity similar to that of the 8-carbon homologue, ammonium perfluorooctanoate (APFO, C8) [1]. This non-linear relationship between chain length and acute toxicity highlights the unique hazard profile of the C9 compound.

Inhalation Toxicology LC50 PFAS Hazard Assessment

PPARα Activation Potency: APFN and PFOA Exhibit Comparable EC50 Values in Human Receptor Assays

In a standardized in vitro assay using Cos7 cells expressing full-length human PPARα, perfluorononanoic acid (PFNA, the acid form of APFN) exhibited an EC50 of 9.6 µM for receptor activation [1]. This value is statistically indistinguishable from the EC50 of perfluorooctanoic acid (PFOA, C8), which was 9.5 µM [1]. This indicates that the C9 compound does not possess significantly higher or lower potency for PPARα-mediated gene transcription compared to its C8 homolog. However, both are considerably less potent than GenX (HFPO-DA), which had an EC50 of 2.1 µM [1].

PPARα Nuclear Receptor PFAS Potency

Bioaccumulation Potential: APFN Ranks Among the Most Bioaccumulative PFAS in Sediment-Dwelling Organisms

In a 56-day sediment bioaccumulation study using the freshwater oligochaete Lumbriculus variegatus, perfluorononanoate (PFNA) exhibited biota-sediment accumulation factors (BSAFs) that were among the highest of all perfluorochemicals tested, comparable only to perfluorooctane sulfonate (PFOS) [1]. This contrasts with the trend observed for aquatic organisms, where bioaccumulation potential generally increases with chain length. The unique behavior of PFNA in sediment systems underscores that its environmental fate cannot be predicted from shorter-chain homologs.

Bioaccumulation BSAF Sediment Toxicology

Lyotropic Liquid Crystalline Phase Behavior Unique to Ammonium Perfluorononanoate

The binary APFN/H2O system forms a lamellar phase and a type I nematic phase with a wide isotropic solution region, as evidenced by rheology and 2H NMR studies on 30 wt% APFN mixtures [1]. The nematic aggregates exhibit positive diamagnetic anisotropy and align parallel to an applied magnetic field [1]. This phase behavior is specific to the ammonium salt of perfluorononanoic acid; sodium or potassium salts do not exhibit identical liquid crystalline polymorphism. Such properties are leveraged in templated materials synthesis and studies of self-assembly.

Lyotropic Liquid Crystal Phase Diagram Self-Assembly

Target Applications Where Ammonium Perfluorononanoate Provides Measurable Advantage


Emulsion Polymerization of Fluoropolymers (PVDF) Requiring High Surface Activity

APFN is used as a processing aid in the emulsion polymerization of fluoropolymers, particularly polyvinylidene fluoride (PVDF) [1]. The lower CMC of APFN compared to APFO (9.6 mmol/L vs. 15-20 mmol/L) enables efficient monomer emulsification at reduced surfactant loadings, which can improve polymer purity and reduce post-polymerization purification costs. The unique lamellar-to-nematic phase transition of APFN may also influence polymer particle morphology [2].

Analytical Reference Standard for PFAS Method Development (C9 Chain Length)

Due to its position as the nine-carbon member of the perfluorocarboxylate homologous series, APFN is an essential reference standard for developing and validating LC-MS/MS methods for PFAS analysis in environmental and biological matrices [1]. Its distinct retention time and mass transitions (e.g., m/z 463 → 419) are required to distinguish PFNA from co-eluting C8 or C10 PFAS and branched isomers.

Sediment Bioaccumulation and Environmental Fate Studies

APFN's high BSAF in sediment-dwelling organisms makes it a critical model compound for investigating PFAS bioavailability and remediation in contaminated sediments [1]. Research programs evaluating sediment capping technologies or in-situ stabilization treatments require APFN as a representative long-chain perfluorocarboxylate to validate efficacy.

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